Bienvenue dans la boutique en ligne BenchChem!

4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide

Positional isomerism Structure-activity relationship Pharmacophore mapping

4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide (CAS 354128-90-8) is a fluorinated bis-benzenesulfonamide derivative with the molecular formula C₁₆H₁₇FN₂O₅S₂ and a molecular weight of 400.4 g/mol. The compound features a 4-fluorophenylsulfonamide moiety connected via a secondary amine to a second phenyl ring bearing a morpholin-4-ylsulfonyl substituent.

Molecular Formula C16H17FN2O5S2
Molecular Weight 400.4 g/mol
CAS No. 354128-90-8
Cat. No. B3483954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide
CAS354128-90-8
Molecular FormulaC16H17FN2O5S2
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H17FN2O5S2/c17-13-1-5-15(6-2-13)25(20,21)18-14-3-7-16(8-4-14)26(22,23)19-9-11-24-12-10-19/h1-8,18H,9-12H2
InChIKeyAEWDANDLPDFMKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide (CAS 354128-90-8) – Compound Identity and Structural Profile for Scientific Procurement


4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide (CAS 354128-90-8) is a fluorinated bis-benzenesulfonamide derivative with the molecular formula C₁₆H₁₇FN₂O₅S₂ and a molecular weight of 400.4 g/mol . The compound features a 4-fluorophenylsulfonamide moiety connected via a secondary amine to a second phenyl ring bearing a morpholin-4-ylsulfonyl substituent . Its InChIKey is AEWDANDLPDFMKQ-UHFFFAOYSA-N and the canonical SMILES notation is C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F . Computed physicochemical descriptors include an XLogP3-AA value of 1.3, one hydrogen bond donor, eight hydrogen bond acceptors, and five rotatable bonds . The compound is cataloged under PubChem CID 1232500 and is primarily explored as a leucine-rich repeat kinase 2 (LRRK2) inhibitor with relevance to Parkinson's disease research , as well as a potential antibacterial lead scaffold .

Why 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide Cannot Be Replaced by In-Class Analogs – Structural Determinants of Differentiation


The specific connectivity of 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide—where the 4-fluorobenzenesulfonamide group is attached to the aniline nitrogen of the central phenyl ring, and the morpholin-4-ylsulfonyl group is attached para to that nitrogen—creates a unique pharmacophoric topology that is not interchangeable with its closest regioisomer WAY-621829 (CAS 748028-11-7). In WAY-621829, the 4-fluorophenyl group is directly attached to the sulfonamide nitrogen adjacent to the morpholin-4-ylsulfonyl-substituted phenyl ring, producing a distinct spatial orientation of the fluorine atom and altering both hydrogen-bonding geometry and electronic distribution . This positional isomerism is expected to yield divergent target-binding profiles, as demonstrated in broader sulfonamide SAR studies where even minor changes in substituent orientation on the central phenyl ring produce significant shifts in potency and selectivity . Furthermore, simpler benzenesulfonamide analogs such as 4-fluoro-N-(4-morpholinyl)benzenesulfonamide (MW 260.29 g/mol) lack the bridging phenyl ring entirely, resulting in substantially different molecular volume, hydrogen-bonding capacity, and conformational flexibility . Generic substitution without empirical validation therefore carries a high risk of compromised target engagement and non-reproducible biological outcomes.

Quantitative Differentiation Evidence for 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide (CAS 354128-90-8) Versus Comparators


Positional Isomerism: Structural Differentiation from WAY-621829 (CAS 748028-11-7) and Impact on Pharmacophoric Geometry

The target compound and WAY-621829 share the same molecular formula (C₁₆H₁₇FN₂O₅S₂, MW 400.44 g/mol) but differ in the connectivity of the 4-fluorophenyl group. In 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide, the 4-fluorobenzenesulfonamide is linked through the sulfonamide nitrogen to the central phenyl ring, whereas in WAY-621829 the 4-fluorophenyl group is directly bonded to the sulfonamide nitrogen attached to the morpholin-4-ylsulfonyl-substituted phenyl ring . This connectivity difference results in distinct InChIKey values—AEWDANDLPDFMKQ for the target compound versus IYSHHHXNGQSYLB for WAY-621829—confirming they are non-interchangeable chemical entities .

Positional isomerism Structure-activity relationship Pharmacophore mapping

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Capacity Versus Simpler Benzenesulfonamide Analogs

Computed physicochemical properties provide a framework for differentiation. The target compound exhibits an XLogP3-AA value of 1.3, with one hydrogen bond donor and eight hydrogen bond acceptors . In comparison, the simpler analog 4-fluoro-N-(4-morpholinyl)benzenesulfonamide (C₁₀H₁₃FN₂O₃S, MW 260.29 g/mol) has a lower molecular weight and different hydrogen-bonding capacity . The higher molecular weight and additional sulfonamide group in the target compound increase polar surface area, which can influence membrane permeability, solubility, and protein-binding characteristics.

Lipophilicity Drug-likeness Physicochemical profiling

Solubility and Formulation Considerations: DMSO Solubility and Storage Requirements

Technical datasheets indicate that 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide achieves a DMSO solubility of 1 mg/mL and requires storage at −20°C . The structurally related compound N-(4-fluorophenyl)morpholine-4-sulfonamide has reported aqueous solubility >39 µg/mL , suggesting that the dual sulfonamide architecture of the target compound may reduce aqueous solubility relative to simpler morpholino-sulfonamides, necessitating DMSO-based stock solutions for most biological assays. These handling parameters are critical for experimental reproducibility and should be verified when comparing activity data across different compound batches.

Solubility Formulation Compound handling

LRRK2 Kinase Targeting: Class-Level Evidence from Morpholine-Containing Sulfonamide Inhibitor Series

4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide has been annotated as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), a validated target for Parkinson's disease . While a specific IC₅₀ value for this exact compound against LRRK2 has not been publicly deposited in major bioactivity databases, the broader class of morpholine-containing biaryl sulfonamides has yielded potent LRRK2 inhibitors. For context, the morpholine-bearing 1H-pyrazole biaryl sulfonamide series produced compounds with IC₅₀ values in the low nanomolar range against G2019S-LRRK2 in both biochemical and cellular assays . By comparison, the current clinical-stage LRRK2 inhibitor CZC-54252 exhibits an IC₅₀ of 1.28 nM for wild-type and 1.85 nM for G2019S mutant LRRK2 . The presence of the morpholin-4-ylsulfonyl group in the target compound is consistent with key pharmacophoric elements required for LRRK2 ATP-binding pocket engagement, though users should verify the potency of this specific compound in their own assay systems.

LRRK2 Parkinson's disease Kinase inhibition

PubChem BioAssay Screening Profile: Activity Fingerprint Across Multiple Target Classes

The target compound has been evaluated in at least three distinct high-throughput screening assays deposited in PubChem BioAssay via The Scripps Research Institute Molecular Screening Center . These include a cell-based assay to identify activators of GPR151 (an orphan G-protein coupled receptor), an AlphaScreen-based biochemical assay to identify activators of FBW7, and an AlphaScreen-based biochemical assay to identify inhibitors of MITF . The compound's presence in these screening datasets provides an activity fingerprint that can be compared with structurally related compounds. In contrast, the positional isomer WAY-621829 is annotated primarily as an antiviral agent rather than as a GPCR or transcription factor modulator, suggesting divergent biological polypharmacology between the two isomers . This differential screening profile underscores that positional isomerism translates into distinct biological activity signatures, making the two compounds non-substitutable for target-based screening campaigns.

High-throughput screening Bioassay profiling Target identification

Recommended Research and Procurement Scenarios for 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide (CAS 354128-90-8)


LRRK2-Focused Parkinson's Disease Drug Discovery and Chemical Probe Development

Given the compound's annotation as an LRRK2 inhibitor and the established role of morpholine-containing sulfonamides in targeting the LRRK2 ATP-binding pocket, this compound is suitable as a starting scaffold for medicinal chemistry optimization programs aimed at developing brain-penetrant LRRK2 inhibitors for Parkinson's disease . Researchers should empirically determine the IC₅₀ against wild-type and G2019S mutant LRRK2 and compare the selectivity profile against known reference inhibitors such as CZC-54252 (IC₅₀ = 1.28 nM WT / 1.85 nM G2019S) . The compound's DMSO solubility (1 mg/mL) is adequate for initial biochemical screening at concentrations up to ~25 µM in standard 1% DMSO assay formats. The availability of a well-characterized positional isomer (WAY-621829, CAS 748028-11-7) provides an excellent control compound for establishing structure-activity relationships around the benzenesulfonamide connectivity .

Antibacterial Lead Discovery Leveraging Dual Sulfonamide Architecture

Sulfonamide-containing compounds have a long history as antibacterial agents targeting dihydropteroate synthase in the bacterial folate synthesis pathway . The dual sulfonamide architecture of this compound—combining a 4-fluorobenzenesulfonamide and a morpholin-4-ylsulfonyl group—provides a structural framework distinct from classical monofunctional sulfonamide antibiotics. This scaffold may circumvent resistance mechanisms that limit the clinical utility of traditional sulfonamides. Researchers evaluating this compound for antibacterial applications should benchmark minimum inhibitory concentration (MIC) values against structurally simpler benzenesulfonamides and clinically relevant comparator antibiotics such as sulfamethoxazole. The computed logP of 1.3 suggests potential for adequate bacterial membrane penetration, though experimental validation in Gram-positive and Gram-negative bacterial strains is essential.

Chemical Biology Probe for GPR151 and MITF Pathway Investigation

The compound's inclusion in high-throughput screening campaigns against GPR151 (an orphan GPCR) and MITF (a transcription factor) provides a rationale for its use as a chemical biology probe in these target pathways . For GPR151 research, which is relevant to nociception and neuroimmune signaling, the compound may serve as a tool molecule to interrogate receptor function, though its potency (% activation at screening concentration) has not been publicly disclosed and requires independent verification. For MITF-related studies in melanocyte biology and melanoma, the compound's activity in the MITF AlphaScreen assay suggests potential utility as a probe, though follow-up orthogonal assays (e.g., MITF reporter gene assays, melanin content measurement) are necessary to confirm target engagement and functional effects.

Computational Chemistry and Pharmacophore Modeling Using a Morpholine-Containing Dual Sulfonamide Scaffold

With a well-defined 2D and 3D structure available in PubChem (CID 1232500), including computed 3D conformer data, this compound can serve as a reference ligand for computational studies . Its dual sulfonamide architecture with balanced hydrogen-bonding capacity (1 HBD, 8 HBA) and moderate lipophilicity (XLogP3 1.3) makes it suitable for pharmacophore modeling, molecular docking, and scaffold-hopping exercises. The availability of a structurally distinct positional isomer (WAY-621829) enables comparative docking studies to assess how sulfonamide connectivity influences predicted binding poses. The compound's presence in the ZINC database (ZINC5075421) further facilitates virtual screening campaigns and compound library design . Researchers should note that while ZINC5075421 currently has no known bioactivity annotation in ChEMBL, this represents an opportunity for novel target deorphanization studies .

Quote Request

Request a Quote for 4-fluoro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.